molecular formula C23H22O7 B11306306 5,10-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

5,10-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11306306
M. Wt: 410.4 g/mol
InChI Key: YHEFHONDFOCQHZ-UHFFFAOYSA-N
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Description

5,10-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound features a pyranochromene core with various functional groups that contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 5,10-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves the following steps :

    Starting Materials: The synthesis begins with phloroglucinol and 3,4,5-trimethoxybenzaldehyde as the primary starting materials.

    Knoevenagel Condensation: The initial step involves a Knoevenagel condensation reaction between phloroglucinol and 3,4,5-trimethoxybenzaldehyde in the presence of a base such as piperidine.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyranochromene core.

    Functional Group Modification:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to improve yield and purity.

Chemical Reactions Analysis

5,10-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,10-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione has several scientific research applications, including :

    Chemistry: The compound is used as a precursor for the synthesis of other complex organic molecules.

    Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,10-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways . For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with cellular receptors and signaling pathways to exert its biological effects.

Comparison with Similar Compounds

Similar compounds to 5,10-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione include other pyranochromene derivatives with different substituents . These compounds share a common pyranochromene core but differ in their functional groups, which can influence their chemical and biological properties. Some examples of similar compounds are:

  • 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
  • 5-methoxy-2,2-dimethyl-9-chloro-10-trifluoromethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

The uniqueness of this compound lies in its specific functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H22O7

Molecular Weight

410.4 g/mol

IUPAC Name

5,10-dimethyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C23H22O7/c1-11-6-16-21(12(2)7-19(25)29-16)23-20(11)14(24)10-15(30-23)13-8-17(26-3)22(28-5)18(9-13)27-4/h6-9,15H,10H2,1-5H3

InChI Key

YHEFHONDFOCQHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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